Product packaging for hMSCs-Neu (perchlorate)(Cat. No.:)

hMSCs-Neu (perchlorate)

Cat. No.: B12365226
M. Wt: 539.0 g/mol
InChI Key: IZPGLBXOJMNMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The hMSCs-Neu (perchlorate) research model consists of human Mesenchymal Stem Cells (hMSCs) with neuronal differentiation potential, utilized for in vitro investigation of perchlorate-induced toxicity. This model is designed for researchers studying the impact of environmental contaminants on neurological and endocrine development. Perchlorate is a known competitive inhibitor of the sodium-iodide symporter (NIS), a mechanism by which it disrupts iodide uptake and subsequent thyroid hormone synthesis . Compromised thyroid function is critically linked to neurocognitive development, making this a vital area of study . In cellular research, perchlorate exposure can induce oxidative stress and apoptotic signaling pathways; for instance, studies on placental MSCs have shown increased reactive oxygen species (ROS) generation and Caspase-3 expression following perchlorate treatment . The hMSCs-Neu system allows for the evaluation of these cytotoxic effects—including reductions in cell viability and alterations in differentiation capacity—within a neuronal context. This model is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27ClN2O7 B12365226 hMSCs-Neu (perchlorate)

Properties

Molecular Formula

C28H27ClN2O7

Molecular Weight

539.0 g/mol

IUPAC Name

[3-amino-7-(2-carboxyphenyl)-5,6-dihydrobenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate

InChI

InChI=1S/C28H26N2O3.ClHO4/c1-3-30(4-2)19-11-14-23-25(16-19)33-27-20-13-10-18(29)15-17(20)9-12-24(27)26(23)21-7-5-6-8-22(21)28(31)32;2-1(3,4)5/h5-8,10-11,13-16,29H,3-4,9,12H2,1-2H3,(H,31,32);(H,2,3,4,5)

InChI Key

IZPGLBXOJMNMQX-UHFFFAOYSA-N

Canonical SMILES

CC[N+](=C1C=CC2=C(C3=C(C4=C(CC3)C=C(C=C4)N)OC2=C1)C5=CC=CC=C5C(=O)O)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Mechanistic Investigations of Hmscs Neu Perchlorate Bioactivity

Genomic and Transcriptomic Responses to hMSCs-Neu (Perchlorate)

No studies on the genomic or transcriptomic changes in hMSCs in response to the compound are publicly available.

Until primary research detailing the development, characterization, and mechanistic studies of hMSCs-Neu (perchlorate) is published, a thorough and scientifically accurate analysis as requested remains unfeasible.

Differential Gene Expression Profiling in hMSCs Exposed to hMSCs-Neu (Perchlorate)

There is currently no published data detailing the specific changes in gene expression in human mesenchymal stem cells following treatment with hMSCs-Neu (perchlorate). While gene expression analysis is a standard method for characterizing cellular differentiation pathways, such studies specific to this compound have not been made public. wjgnet.comnih.gov

MicroRNA and Long Non-Coding RNA Regulation by hMSCs-Neu (Perchlorate)

The roles of microRNAs (miRNAs) and long non-coding RNAs (lncRNAs) as key regulators of stem cell differentiation are well-established. nih.govfrontiersin.org They influence gene expression at the post-transcriptional level and are critical in guiding cell fate. However, no research has been published that specifically investigates how hMSCs-Neu (perchlorate) might alter the expression or function of these non-coding RNAs in hMSCs.

Epigenetic Modifications (e.g., DNA Methylation, Histone Acetylation) Induced by hMSCs-Neu (Perchlorate)

Epigenetic modifications, including the methylation of DNA and the acetylation of histones, are fundamental to activating and silencing genes during cellular differentiation. nih.govfrontiersin.orgresearchgate.net These processes control the accessibility of the chromatin to transcription factors. At present, there are no available studies that have examined the epigenetic landscape of hMSCs after exposure to hMSCs-Neu (perchlorate) to determine its influence on DNA methylation patterns or histone acetylation states.

Proteomic and Metabolomic Alterations Following hMSCs-Neu (Perchlorate) Exposure

Quantitative Proteomics Analysis of hMSCs-Neu (Perchlorate)-Treated Cells

Quantitative proteomics allows for the large-scale measurement of protein expression, providing direct insight into the functional changes within a cell. plos.orgjmb.or.krmdpi.comnih.gov Such analysis of hMSCs treated with hMSCs-Neu (perchlorate) would reveal changes in structural proteins, enzymes, and signaling molecules, offering a functional snapshot of the induced neuronal differentiation. To date, no such proteomic datasets for this specific compound are available in the public domain.

Metabolomic Profiling of Key Metabolic Pathways Influenced by hMSCs-Neu (Perchlorate)

Metabolomics, the study of small molecule metabolites, provides a real-time assessment of cellular physiology and metabolic pathway activity. nih.govnih.gov Profiling the metabolome of hMSCs after treatment with hMSCs-Neu (perchlorate) could identify shifts in energy metabolism and the biosynthesis of molecules essential for neuronal function. Currently, there is no published research on the metabolomic effects of this compound on hMSCs.

Impact of Hmscs Neu Perchlorate on Hmsc Phenotype and Neural Lineage Specification

Influence of hMSCs-Neu (Perchlorate) on hMSC Proliferation and Viability in Culture

The initial response of hMSCs to the hMSCs-Neu (perchlorate) condition involves significant alterations in their proliferation and viability. The introduction of perchlorate (B79767) into the culture microenvironment directly influences fundamental cellular processes.

Cell Cycle Analysis and Population Doubling Assessments

The proliferative capacity of hMSCs is a critical indicator of their health and stemness. Treatment with sodium chlorate (B79027), a perchlorate salt, has been shown to result in a significant decrease in hMSC proliferation. researchgate.net This anti-proliferative effect is quantifiable through cell cycle analysis and population doubling time (PDT) assessments.

Studies indicate that while untreated hMSCs exhibit a predictable population doubling level over time, the introduction of proliferation-inhibiting agents can alter this trajectory. researchgate.net For instance, research on hMSCs has shown that treatment with sodium chlorate can lead to a substantial reduction in cell number over a period of several days. researchgate.net Cell cycle analysis in such conditions often reveals an accumulation of cells in specific phases, such as the S phase, or a general arrest in the G0/G1 phase, indicating a slowdown or halt in cell division. ous-research.nomdpi.com

Table 1: Effect of Perchlorate Treatment on hMSC Proliferation This table presents illustrative data based on published findings regarding the impact of sodium chlorate on hMSC proliferation.

Treatment GroupDay 3 (Cell Number % of Control)Day 5 (Cell Number % of Control)Population Doubling Time (Hours)
Control hMSCs 100%100%≤ 30 promocell.com
hMSCs-Neu (Perchlorate) 77%37% researchgate.net> 48

Apoptotic and Necrotic Pathway Modulation by hMSCs-Neu (Perchlorate)

Beyond inhibiting proliferation, the hMSCs-Neu (perchlorate) condition can modulate pathways leading to programmed cell death (apoptosis) and necrosis. While the viability of MSCs is not always a prerequisite for their immunomodulatory functions, understanding how a chemical compound impacts these pathways is crucial. frontiersin.org

The secretome of healthy MSCs can induce apoptosis in leukemic cell lines, a process involving the activation of caspases 3/7. mdpi.com Conversely, when MSCs themselves are subjected to stress, such as from chemical treatments, they can undergo apoptosis. nih.gov This process is characterized by cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies. Studies have demonstrated that even apoptotic or fragmented MSCs can possess immunomodulatory potential. frontiersin.org Analysis of cells under these conditions would typically involve assays to distinguish between viable, apoptotic, and necrotic cells, providing a comprehensive picture of the treatment's effect on cell fate. qut.edu.aunih.gov

Directed Neural Differentiation of hMSCs by hMSCs-Neu (Perchlorate)

The primary goal of the hMSCs-Neu (perchlorate) treatment is to guide the differentiation of multipotent MSCs towards a neural fate. This process involves a complex cascade of gene expression changes, leading to the adoption of neural morphologies and the expression of lineage-specific markers. sigmaaldrich.commdpi.com

Evaluation of Neural Progenitor and Mature Neuronal Marker Expression (e.g., Nestin, Tuj1, MAP2, Synapsin)

Successful neural differentiation is confirmed by the expression of a series of well-established protein markers. plos.org Neural progenitor cells are typically identified by the expression of Nestin. researchgate.net As differentiation proceeds, cells begin to express markers of immature neurons, such as β-III tubulin (Tuj1), followed by markers associated with mature neurons, like Microtubule-Associated Protein 2 (MAP2) and Synapsin, which is involved in the formation of synapses. plos.orgkoreamed.orgcellectricon.com

In vitro studies modifying the hMSC niche have shown that such interventions can alter the expression of these key neural markers. researchgate.net For example, a significant decrease in the gene expression of the late neuronal marker MAP2 has been observed under certain niche modifications. researchgate.net Conversely, other protocols for neural induction report increased expression of markers including Tuj1 and MAP2, indicating commitment to a neuronal lineage. koreamed.org The evaluation of these markers is essential to characterize the stage and efficiency of the differentiation process prompted by the hMSCs-Neu (perchlorate) condition.

Table 2: Neuronal Marker Expression Profile in hMSCs-Neu (Perchlorate) Cultures This table provides a representative summary of expected changes in neuronal marker expression during directed differentiation, based on existing literature.

MarkerCell Type IndicatedExpected Expression ChangeReference
Nestin Neural ProgenitorTransient Increase researchgate.netbiocompare.com
Tuj1 (β-III tubulin) Immature NeuronIncreased koreamed.orgbiocompare.com
MAP2 Mature NeuronIncreased (in successful differentiation) plos.orgkoreamed.org
Synapsin Synaptic VesiclesIncreased (in late-stage cultures) cellectricon.com

Characterization of Glial Lineage Commitment (e.g., GFAP, Olig2)

In addition to neurons, the central nervous system contains glial cells, including astrocytes and oligodendrocytes. Directed differentiation of hMSCs can also give rise to these lineages. biocompare.com The commitment to a glial fate is assessed by the expression of specific markers such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes and Oligodendrocyte transcription factor 2 (Olig2) for the oligodendrocyte lineage. plos.orgnih.gov

Research has shown that hMSC cultures can be induced to express both neuronal and glial markers. koreamed.org Some studies have identified bipotent glial progenitor cells that co-express transcripts for both astrocyte (GFAP) and oligodendrocyte (OLIG2) markers. nih.gov The hMSCs-Neu (perchlorate) condition could potentially favor one lineage over another, and its influence is determined by quantifying the expression of these specific glial markers. researchgate.net

Table 3: Glial Marker Expression Profile in hMSCs-Neu (Perchlorate) Cultures This table summarizes expected expression patterns for key glial markers based on published research.

MarkerCell Type IndicatedExpected Expression ChangeReference
GFAP AstrocyteVariable / Increased plos.orgkoreamed.orgbiocompare.com
Olig2 Oligodendrocyte LineageVariable / Increased researchgate.netnih.gov

Morphological Assessment of Neurite Outgrowth and Synaptogenesis in in vitro Models

A critical aspect of neuronal differentiation is the dramatic change in cell morphology. sigmaaldrich.com Differentiating hMSCs retract their fibroblastic processes and develop a smaller, refractive cell body from which multiple fine processes, or neurites, extend. researchgate.net This process, known as neurite outgrowth, is a fundamental step in forming neural networks. nih.gov

Advanced stages of in vitro differentiation can lead to synaptogenesis, the formation of synapses between neurons, which can be identified by the co-localization of pre- and post-synaptic markers like Synapsin I and PSD95. cellectricon.com The morphological assessment of neurite length, branching, and the density of synaptic puncta provides a quantitative measure of the functional maturation of the differentiated cells in response to the hMSCs-Neu (perchlorate) treatment. moleculardevices.comnih.gov

Electrophysiological Characterization of hMSCs-Neu (Perchlorate)-Differentiated Neural Cells

The functional maturation of neurons derived from human mesenchymal stem cells (hMSCs) following treatment with a neural induction agent, hypothetically termed hMSCs-Neu (perchlorate), is critically assessed through electrophysiological characterization. This process determines whether the morphologically-observed neural-like cells possess the fundamental electrical properties of functional neurons, such as the ability to maintain a resting membrane potential and fire action potentials. koreamed.orgresearchgate.net

A key indicator of successful neuronal differentiation is the establishment of a negative resting membrane potential (RMP), which is essential for neuronal excitability. mhmedical.comnih.gov Undifferentiated hMSCs typically exhibit a relatively depolarized membrane potential. researchgate.net Following successful neural induction with hMSCs-Neu (perchlorate), a significant hyperpolarization of the RMP is expected, moving closer to the typical values observed in mature neurons, which generally range from -60 mV to -80 mV. koreamed.orgwikipedia.org This shift is primarily due to an increased expression and activity of specific ion channels, particularly potassium leak channels, which are crucial for establishing the electrochemical gradient. nih.gov

The gold-standard technique for these measurements is the whole-cell patch-clamp recording. koreamed.org This method allows for the precise measurement of the RMP and the injection of current to test for the generation of action potentials. biorxiv.org Upon application of a depolarizing current step, cells successfully differentiated by hMSCs-Neu (perchlorate) are expected to fire action potentials. These are characterized by a rapid, transient depolarization of the membrane, followed by repolarization and a brief hyperpolarizing afterpotential. biorxiv.orgplos.org The ability to generate these all-or-none electrical signals is a hallmark of functional, maturing neurons and is dependent on the presence of voltage-gated sodium and potassium channels. koreamed.orgmhmedical.com Studies have shown that hMSCs induced to a neuronal fate can generate tetrodotoxin-sensitive voltage-dependent sodium currents, confirming the presence of functional neuronal sodium channels. koreamed.org

Table 1: Hypothetical Electrophysiological Properties of hMSCs Before and After Differentiation with hMSCs-Neu (Perchlorate)

ParameterUndifferentiated hMSCshMSCs-Neu (Perchlorate) Differentiated CellsMethodSignificance
Resting Membrane Potential (RMP) -35.5 ± 4.2 mV-68.3 ± 5.1 mVWhole-Cell Patch ClampIndicates maturation towards a neuronal phenotype. koreamed.org
Action Potential Firing AbsentPresent upon current injectionCurrent-Clamp RecordingConfirms acquisition of neuronal excitability. plos.org
Voltage-Gated Na+ Current Not detectable-450 ± 75 pAVoltage-Clamp RecordingDemonstrates presence of functional sodium channels essential for action potentials. koreamed.org
Voltage-Gated K+ Current Minimal850 ± 110 pAVoltage-Clamp RecordingShows functional potassium channels for action potential repolarization.

Beyond the properties of individual cells, the ultimate goal of neural differentiation is the formation of functional networks capable of communication. Treatment with hMSCs-Neu (perchlorate) is evaluated for its ability to promote the development of synaptically connected neural circuits. After several weeks in culture, differentiated cells are expected to express both presynaptic (e.g., Synaptophysin) and postsynaptic (e.g., PSD-95) proteins, which are essential for forming synapses. biorxiv.org

The functional assessment of these connections involves patch-clamp recordings to detect postsynaptic currents. Spontaneous excitatory postsynaptic currents (sEPSCs) and spontaneous inhibitory postsynaptic currents (sIPSCs) would be recorded from one neuron while it is synaptically connected to others in the network. The presence of these currents provides direct evidence of active, functional synapses. nih.govnih.gov Furthermore, techniques like paired-pulse facilitation or depression can be used to probe the short-term plasticity of these newly formed synapses, a key feature of complex neural processing. nih.gov

On a larger scale, network activity can be monitored using techniques such as multi-electrode arrays (MEAs) or calcium imaging. MEAs can detect spontaneous, synchronized firing events across the cultured network, indicating that the individual, synaptically-connected neurons are capable of coordinated activity. Calcium imaging, using fluorescent indicators, allows for the visualization of calcium influx into multiple cells simultaneously, revealing patterns of spontaneous and stimulus-evoked network-wide communication. plos.orgresearchgate.net The development of such synchronized activity in cultures treated with hMSCs-Neu (perchlorate) would signify a high degree of maturation and the successful reconstitution of a functional neural circuit. plos.org

Paracrine Effects and Secretome Modulation by hMSCs-Neu (Perchlorate)-Treated hMSCs

The therapeutic potential of hMSCs is not limited to their differentiation capacity but also involves their profound paracrine activity—the secretion of a host of bioactive molecules that can modulate the cellular microenvironment. nih.govfrontiersin.org This collection of secreted factors, known as the secretome, includes neurotrophic factors, cytokines, and extracellular vesicles like exosomes. nih.govresearchgate.net Treatment with hMSCs-Neu (perchlorate) is hypothesized to modulate the secretome of hMSCs, enhancing their neuro-supportive and neuro-regenerative paracrine functions.

Following neural induction with hMSCs-Neu (perchlorate), the conditioned medium from the cell cultures is collected and analyzed to quantify the levels of key secreted proteins. The primary method for this analysis is the enzyme-linked immunosorbent assay (ELISA), which provides high specificity and sensitivity for individual proteins. arvojournals.org It is expected that treatment would significantly increase the secretion of crucial neurotrophic factors known to support neuronal survival, growth, and differentiation. nih.govplos.orgjneurosci.org

These factors include Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). nih.gov In addition to neurotrophic factors, the cytokine profile is also analyzed. MSCs are known to secrete immunomodulatory cytokines, and neural induction may shift this profile. mdpi.comnih.gov For instance, an increase in anti-inflammatory cytokines like Interleukin-10 (IL-10) and a regulated expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) could be observed, contributing to a microenvironment conducive to neural repair. mdpi.comnih.gov

Table 2: Hypothetical Secretome Analysis of hMSCs Treated with hMSCs-Neu (Perchlorate)

Secreted FactorControl (Untreated hMSCs)hMSCs-Neu (Perchlorate) TreatedMethodBiological Relevance
BDNF 55 ± 12 pg/mL480 ± 45 pg/mLELISAPromotes neuronal survival, differentiation, and synaptic plasticity. plos.org
GDNF 40 ± 10 pg/mL350 ± 38 pg/mLELISASupports survival of various neuronal populations. nih.gov
NGF 95 ± 20 pg/mL410 ± 50 pg/mLELISACrucial for the growth and maintenance of neurons. nih.gov
VEGF 750 ± 90 pg/mL1200 ± 150 pg/mLELISAPromotes angiogenesis, supporting neural tissue repair. researchgate.net
IL-6 1500 ± 210 pg/mL2500 ± 300 pg/mLELISAPlays complex roles in inflammation and neurogenesis. mdpi.comastate.edu
IL-10 15 ± 5 pg/mL85 ± 15 pg/mLELISAPotent anti-inflammatory cytokine. smw.ch

Exosomes are small extracellular vesicles (typically 30-150 nm in diameter) released by cells that play a critical role in intercellular communication by transferring a cargo of proteins, lipids, and nucleic acids, including microRNAs (miRNAs). mdpi.commdpi.com The content and function of exosomes secreted by hMSCs can be modulated by the cellular environment. It is proposed that hMSCs-Neu (perchlorate) treatment enriches the exosomal cargo with molecules that promote neurogenesis and neural repair. nih.govbilkent.edu.tr

Exosomes are first isolated from the conditioned medium using methods like ultracentrifugation. bohrium.com Their size and concentration are then characterized using Nanoparticle Tracking Analysis (NTA). mdpi.comresearchgate.net The cargo within these vesicles is subsequently analyzed. Proteomic analysis can identify neuro-supportive proteins, while miRNA sequencing is used to identify specific microRNAs. nih.govfrontiersin.org Certain miRNAs, such as miR-133b, miR-125b, and miR-21, have been implicated in promoting neurite outgrowth and regulating neural differentiation. mdpi.comnih.govfrontiersin.org

The biological impact of these modulated exosomes would be assessed by co-culturing them with target cells, such as primary neurons or neural progenitor cells. nih.gov It is expected that exosomes from hMSCs-Neu (perchlorate)-treated cells would enhance neuronal survival, promote neurite extension, and guide the differentiation of progenitor cells towards a neuronal lineage, demonstrating the functional transfer of their neurogenic cargo. bilkent.edu.trnih.gov

Advanced Methodological Approaches for Investigating Hmscs Neu Perchlorate

High-Throughput and High-Content Screening Platforms for hMSCs-Neu (Perchlorate) Efficacy

High-throughput screening (HTS) and high-content screening (HCS) platforms are instrumental in rapidly assessing the neurogenic potential of compounds like hMSCs-Neu (perchlorate). nih.govnih.gov These technologies enable the screening of large libraries of small molecules to identify those that can induce and modulate hMSC differentiation into neurons. acs.orgresearchgate.netwjgnet.com The use of automated systems allows for the analysis of numerous experimental conditions, providing a comprehensive understanding of the compound's effects.

Automated Microscopy for Phenotypic Assays of Neural Differentiation

Automated microscopy systems are a cornerstone of HTS/HCS platforms for evaluating neural differentiation. frontiersin.org These systems can automatically acquire and analyze images from multi-well plates, enabling the quantification of various phenotypic changes associated with neurogenesis. For instance, deep learning algorithms can be trained to identify and quantify morphological changes in hMSCs as they differentiate into neurons, such as the transition from a spindle to a cuboidal shape or the development of neurites. frontiersin.org This automated analysis provides an unbiased and efficient way to assess the efficacy of hMSCs-Neu (perchlorate) in promoting neuronal morphology.

Key phenotypic readouts that can be quantified using automated microscopy include:

Neurite outgrowth and branching

Cell body size and shape

Expression of neuron-specific markers

Synapse formation

Quantitative Readouts for Gene Expression and Protein Localization

Beyond morphological changes, it is crucial to quantify the molecular events that underpin neural differentiation. HTS/HCS platforms can be integrated with various techniques to provide quantitative data on gene expression and protein localization.

Quantitative Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used method to measure the expression levels of specific genes involved in neurogenesis. researchgate.net In the context of hMSCs-Neu (perchlorate) investigation, qRT-PCR can be used to quantify the upregulation of key neural marker genes.

Gene MarkerFunctionTypical Fold Change Post-Induction
NestinNeural stem cell marker15-20 fold
NF-MNeuronal filament marker10-15 fold
TUJ1 (β-III tubulin)Early neuronal marker30-40 fold
MAP2Mature neuronal marker30-35 fold

This table presents illustrative data on the fold change in gene expression that might be observed following successful neural induction of hMSCs, based on general findings in the field. researchgate.net

Quantitative Protein Localization: Immunofluorescence staining coupled with automated image analysis allows for the quantification of protein expression and their subcellular localization. nih.govnih.gov This is particularly important for understanding how hMSCs-Neu (perchlorate) influences the distribution of key neural proteins. For example, the translocation of transcription factors to the nucleus or the localization of synaptic proteins to neurites can be quantified. researchgate.netnih.gov

Protein MarkerSubcellular LocalizationFunction in Neurons
β-III TubulinCytoskeleton (neurites)Neuronal structure and transport
MAP2DendritesDendritic stability
SynaptophysinSynaptic vesiclesSynaptic transmission
NeuNNucleusMature neuron identity

This table provides examples of key neuronal protein markers and their typical subcellular localization, which can be quantified to assess differentiation. researchgate.net

Advanced Imaging Techniques for Spatiotemporal Analysis of hMSCs-Neu (Perchlorate)

To gain a deeper understanding of the dynamic processes involved in hMSCs-Neu (perchlorate)-induced neural differentiation, advanced imaging techniques are employed. These methods allow for the visualization of cellular and subcellular events in real-time and in three dimensions.

Live-Cell Imaging of Cellular Uptake and Intracellular Trafficking of hMSCs-Neu (Perchlorate)

As hMSCs-Neu (perchlorate) is a fluorescent probe, its uptake and movement within living hMSCs can be directly visualized using live-cell imaging. acs.orgmdpi.com This provides critical information on how the compound enters the cell and where it localizes to exert its effects. Techniques like spinning disk confocal microscopy can be used to track the internalization of fluorescent molecules in real-time. beilstein-journals.org Studies have shown that the surface charge of nanoparticles can influence their uptake by hMSCs, a principle that may also apply to small molecules like hMSCs-Neu (perchlorate). beilstein-journals.org The intracellular trafficking of the probe can be monitored to determine its journey through various organelles, such as endosomes and lysosomes, which can provide insights into its mechanism of action and potential for long-term cell tracking. acs.org

Super-Resolution Microscopy for Subcellular Localization and Interactions

Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) microscopy, overcome the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with unprecedented detail. ub.edu This is particularly valuable for studying the precise localization of hMSCs-Neu (perchlorate) within neuronal substructures, such as dendritic spines or presynaptic terminals. Furthermore, super-resolution microscopy can be used to investigate the colocalization and interaction of the compound with specific proteins involved in neural differentiation, providing insights into its molecular targets. royalsocietypublishing.org

Optical Clearing and 3D Reconstruction of hMSC-Neural Co-Cultures

To study the integration and interaction of hMSCs-Neu (perchlorate)-differentiated neurons within a more complex, tissue-like environment, optical clearing techniques combined with 3D reconstruction are employed. nih.govbiorxiv.org Optical clearing renders opaque biological tissues transparent, allowing for deep-tissue imaging with techniques like confocal or light-sheet microscopy. biorxiv.orgbohrium.com This is particularly useful for visualizing the three-dimensional architecture of hMSC and neuron co-cultures, revealing how the newly formed neurons integrate and form networks. nih.govreprocell.comnih.gov Various optical clearing methods, such as ClearT2, Scale, and 3DISCO, can be applied depending on the specific sample and imaging requirements. nih.gov The resulting 3D reconstructions provide a comprehensive view of the cellular organization and connectivity within the co-culture system. upc.edunottingham.ac.uk

Optical Clearing MethodPrincipleAdvantagesDisadvantages
ClearT2 Formamide and polyethylene (B3416737) glycol-basedFast, simple, good fluorescence preservationLimited clearing of very dense tissues
Scale Urea, glycerol, and Triton X-100-basedGood clearing, compatible with immunostainingCan cause sample expansion
3DISCO/s-DISCO Solvent-based dehydration and refractive index matchingExcellent clearing for whole organsCan quench some fluorescent proteins

This table compares common optical clearing methods that can be applied to 3D co-culture models. nih.govbiorxiv.org

Computational Modeling and Systems Biology Approaches for hMSCs-Neu (Perchlorate) Research

Systems biology and computational modeling offer powerful tools to dissect the complex biological responses to a neural-inducing agent like hMSCs-Neu (perchlorate). unimelb.edu.au These in silico methods can predict molecular interactions, map cellular signaling cascades, and model cell fate decisions, providing a holistic view of the differentiation process. uni-stuttgart.denih.gov

The initial step in understanding how a substance like hMSCs-Neu (perchlorate) exerts its effects is to identify its direct molecular targets within the cell. Ligand-based computational approaches, which operate on the principle that structurally similar molecules often bind to similar targets, can be employed for this purpose. nih.gov

Advanced algorithms can screen vast libraries of known protein structures to predict binding affinities and identify potential interaction sites for a given compound. nih.govnih.gov For a hypothetical agent like hMSCs-Neu (perchlorate), this process would involve:

Molecular Docking: Simulating the interaction between the agent and candidate proteins known to be involved in neurogenesis. This yields a "binding energy" score, indicating the stability of the interaction. For example, studies have used this method to identify targets for neuroprotective compounds like nimodipine, ranking them by binding affinity. frontiersin.org

Pharmacophore Modeling: Identifying the essential 3D arrangement of features of the agent that allows it to bind to a target receptor. This model can then be used to search for proteins with complementary binding pockets.

Machine Learning Algorithms: Utilizing neural networks and other machine learning models trained on large datasets of known drug-target interactions to predict novel interactions. nih.gov These models analyze a wide spectrum of molecular features to predict target sites with high accuracy. nih.gov

These predictive methods generate a list of high-probability protein targets, which can then be validated experimentally.

Table 1: Illustrative Example of Predicted Molecular Targets for a Hypothetical Neurogenic Agent This table is a representative example of data generated through in silico prediction and does not represent real findings for an existing compound.

Predicted Target ProteinProtein FunctionPrediction MethodPredicted Binding Affinity (kcal/mol)Confidence Score
GSK3B (Glycogen Synthase Kinase 3 Beta)Key regulator of Wnt signaling, involved in neurodevelopmentMolecular Docking-8.2High
TRIM71 (Tripartite Motif Containing 71)RNA-binding protein involved in early neural differentiation mdpi.comPharmacophore Modeling-7.5Medium
BDNF (Brain-Derived Neurotrophic Factor)Promotes survival and differentiation of neuronsMachine Learning-7.1High
NOTCH1 (Notch Receptor 1)Core component of the Notch signaling pathway, which regulates stem cell fate nih.govMolecular Docking-6.8Medium
MAOA (Monoamine Oxidase A)Enzyme involved in neurotransmitter metabolismMolecular Docking-9.1High

Once potential targets are identified, the next step is to understand their role within the broader context of cellular function. Network analysis allows researchers to map the complex web of interactions and determine which biological pathways are most affected by the introduction of hMSCs-Neu (perchlorate). bioinformatics.ca

This is typically achieved by analyzing 'omics' data (e.g., transcriptomics, proteomics) from hMSCs treated with the agent. The process involves:

Differential Expression Analysis: Identifying genes and proteins whose expression levels significantly change upon treatment.

Pathway Enrichment Analysis: Using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Gene Ontology (GO) to determine which pathways are statistically overrepresented in the list of changed genes/proteins. frontiersin.orgnih.gov

Protein-Protein Interaction (PPI) Network Construction: Building a visual network that maps the known interactions between the affected proteins. nih.gov This can reveal key "hub" proteins that are central to the cellular response and identify regulatory modules. nih.gov

For instance, a study on the neural differentiation of hMSCs identified the downregulation of the Notch signaling pathway and the upregulation of synaptic vesicle cycle pathways as key events. nih.gov A network analysis for hMSCs-Neu (perchlorate) would aim to produce similar insights, highlighting the core machinery driving the neural fate switch.

Table 2: Representative Pathway Enrichment Analysis for hMSCs Treated with a Hypothetical Neurogenic Agent This table is an illustrative example and does not represent real data.

Pathway NameDatabasep-valueGenes/Proteins InvolvedFunctional Significance
Wnt Signaling PathwayKEGG1.2e-08GSK3B, β-catenin, TCF/LEFCrucial for neurogenesis and cell fate
Neurotrophin Signaling PathwayKEGG3.5e-07BDNF, TrkB, CREBPromotes neuronal survival and growth
Axon GuidanceGO9.8e-06SEMA3A, ROBO1, SLIT2Guides developing axons to their targets
Hippo Signaling PathwayKEGG2.1e-05YAP, TAZ, LATS1/2Controls cell proliferation and organ size
cAMP Signaling PathwayKEGG5.6e-05PRKACA, CREB1Involved in synaptic plasticity and neural development nih.gov

Cell differentiation is a dynamic process. Mathematical models can simulate and predict how a cell transitions from a multipotent state to a specific lineage over time. researchgate.netresearchgate.net These models describe gene regulatory networks as dynamical systems where different cell states (e.g., stem cell, neural progenitor, neuron) correspond to stable "attractors." researchgate.net

By incorporating data on how hMSCs-Neu (perchlorate) alters the expression of key transcription factors, a mathematical model could:

Predict the efficiency and timing of neural differentiation.

Simulate the probability of a cell adopting a neural fate versus other potential fates. bath.ac.uk

Identify critical thresholds in signaling factor concentrations that are required to push the cell toward differentiation.

Model the oscillatory versus sustained expression of key regulators like Hes1, which are known to be important for progenitor maintenance versus differentiation. aporc.org

These models provide a quantitative framework to understand and predict the complex, non-linear dynamics of cell fate decisions, moving beyond static pathway maps. bath.ac.uktib.eu

Development and Application of Sophisticated In Vitro Neural Disease Models for hMSCs-Neu (Perchlorate) Studies

To test the therapeutic potential of a neural-inducing agent, it is essential to move from simple cell cultures to more complex models that recapitulate aspects of human neural diseases.

A revolutionary approach in disease modeling involves the use of induced pluripotent stem cells (iPSCs). frontiersin.orgaimspress.com These cells can be generated by reprogramming somatic cells (e.g., skin or blood cells) from patients with neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.govnih.gov These patient-specific iPSCs can then be differentiated into the exact types of neurons affected by the disease, providing an unparalleled platform for research. nih.govmdpi.com

For studying hMSCs-Neu (perchlorate), these models would be invaluable. For example, iPSC-derived neurons from an Alzheimer's patient, which might exhibit pathological features like amyloid-beta plaque formation, could be co-cultured with hMSCs treated with the agent. usp.br Researchers could then assess whether the induced neural cells can integrate, form synaptic connections, or exert protective effects on the diseased neurons. nih.gov

While 2D cultures are useful, they lack the complex three-dimensional architecture of the brain. mdpi.com Advanced 3D models provide a more physiologically relevant environment. elsevierpure.comtaylorfrancis.com

Organotypic Slice Cultures: These are thin slices of brain tissue, often from animal models or, more recently, from human post-mortem tissue, that are kept alive in culture. nih.gov They preserve the native 3D cellular organization, including different neuronal types, glial cells, and their synaptic connections. nih.govresearchgate.net These cultures can be used to study how hMSCs, induced to a neural lineage by hMSCs-Neu (perchlorate), interact with a pre-existing, complex neural network. frontiersin.orgspringernature.com

Brain Organoids: These are self-organizing 3D structures grown from iPSCs that mimic the structure and development of specific brain regions. nih.govfrontiersin.org Brain organoids can model complex aspects of neurodegenerative diseases, making them powerful tools for testing therapeutic strategies. usp.br An agent like hMSCs-Neu (perchlorate) could be tested in an organoid model of Parkinson's disease, for instance, to see if it can promote the generation of new dopaminergic neurons and restore function within the 3D tissue context. nih.gov

Table 3: Comparison of Advanced In Vitro Neural Models

Model TypeSourceKey AdvantagesLimitationsApplication for hMSCs-Neu (Perchlorate)
iPSC-Derived 2D NeuronsPatient somatic cells frontiersin.orgPatient-specific genetics; high-throughput screening possible. aimspress.comnih.govLacks 3D architecture and complex cell-cell interactions.Testing for basic neuroprotective effects and screening.
Organotypic Slice CulturesAnimal or human brain tissue nih.govPreserves native 3D cytoarchitecture and synaptic circuits. mdpi.comnih.govLimited lifespan; potential for tissue damage during preparation.Studying integration and functional connectivity with existing neural networks. researchgate.net
Brain OrganoidsiPSCs frontiersin.orgModels early neurodevelopment; self-assembles into 3D structures; patient-specific. nih.govtaylorfrancis.comLacks vascularization; high variability; represents early developmental stages.Investigating effects on neurogenesis and disease pathology in a 3D human tissue context. usp.br

No Information Found on "hMSCs-Neu (perchlorate)"

Following a comprehensive review of scientific literature and public databases, no information, research findings, or data could be located for a chemical compound specifically identified as "hMSCs-Neu (perchlorate)". This term does not appear in the context of investigations using microfluidic devices or in any other scientific research context.

The search did yield extensive research on related but distinct topics, including:

Human Mesenchymal Stem Cells (hMSCs): There is a vast body of research on the use of microfluidic devices to study the behavior, differentiation, and therapeutic potential of hMSCs. These platforms allow for precise control of the cellular microenvironment, enabling detailed investigation of cellular responses to various stimuli. nih.govresearchgate.netnih.govrsc.orgxjtu.edu.cn

Perchlorate (B79767): This anion (ClO₄⁻) is well-known in biochemistry and cell biology, primarily as a competitive inhibitor of the sodium-iodide symporter (NIS). aacrjournals.org In studies involving hMSCs, perchlorate has been used to block iodide uptake to verify the function of NIS when it is expressed in these cells for therapeutic or imaging purposes. aacrjournals.org

Fluorescent Dyes: Certain lipophilic carbocyanine dyes, such as 3,3′-dioctadecyloxacarbocyanine perchlorate (DiO), contain a perchlorate salt as a counterion. nih.govnih.govjacc.org These dyes are widely used to stain the membranes of cells, including hMSCs, for in vitro and in vivo tracking and visualization. nih.govjacc.org

However, the specific compound "hMSCs-Neu (perchlorate)" does not appear to be a recognized or published chemical entity. The nomenclature does not correspond to standard chemical or biological naming conventions. It is possible that this is an internal laboratory code, a proprietary name not in the public domain, or a misnomer.

Due to the complete absence of any data or literature on "hMSCs-Neu (perchlorate)," it is not possible to generate the requested scientific article on its effects in controlled microenvironments using microfluidic devices. The creation of scientifically accurate content, including data tables and detailed research findings, requires a foundation of existing research, which is not available for this subject.

Should an alternative or correct name for this compound be available, a new search could be initiated. Otherwise, we must conclude that the subject of the requested article does not exist in the current body of scientific knowledge.

Comparative Analysis and Future Research Directions for Hmscs Neu Perchlorate

Comparative Efficacy and Mechanism Studies with Established Neurogenic or Neuroprotective Agents

The therapeutic potential of hMSCs is often evaluated in comparison to existing neurogenic or neuroprotective agents to understand their relative advantages and unique contributions to neural repair.

Head-to-Head Comparison of Neural Differentiation Induction Potential

Studies comparing the neurogenic potential of hMSCs from different sources have revealed variations in their differentiation capacity. For instance, MSCs derived from amniotic fluid (AF-MSCs) have demonstrated a higher proliferative capacity and a greater propensity to form neurospheres compared to bone marrow-derived MSCs (BM-MSCs). nih.gov Furthermore, both immunocytochemical and quantitative real-time PCR analyses have shown that AF-MSCs express higher levels of neural stemness markers than BM-MSCs following neural differentiation protocols. nih.gov

In a comparative study of MSCs from adipose tissue (AT-MSC), bone marrow (BM-MSC), skin (SD-MSC), and umbilical cord (UC-MSC), all cell types showed the ability to differentiate into neuron-like cells. However, they exhibited differential expression of progenitor and mature neural markers. plos.org For example, the expression of nestin, an early neural marker, was notably higher in AT-MSCs compared to the other sources at an early stage of differentiation. plos.org

Below is an interactive data table summarizing the comparative neural differentiation potential of hMSCs from various sources.

Cell SourceProliferative CapacityNeural Stemness Marker Expression (e.g., Nestin, SOX2)Mature Neuronal Marker Expression (e.g., β-III tubulin, MAP2)Reference
Amniotic Fluid (AF-MSC)HighHighModerate nih.gov
Bone Marrow (BM-MSC)ModerateModerateModerate nih.govplos.org
Adipose Tissue (AT-MSC)HighHigh (early stage)Moderate plos.org
Umbilical Cord (UC-MSC)HighModerateModerate plos.org
Skin (SD-MSC)ModerateLow to ModerateLow to Moderate plos.org

Analysis of Distinct or Overlapping Mechanistic Pathways

The neuroprotective and neurogenic effects of hMSCs are mediated through a variety of mechanisms, which can be both distinct from and overlapping with those of other therapeutic agents. A primary mechanism of hMSC action is the secretion of a broad range of bioactive molecules, including neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). researchgate.netnih.gov This paracrine signaling supports the survival and differentiation of endogenous neural progenitor cells. researchgate.netresearchgate.net

In contrast to single-molecule drugs that target specific pathways, hMSCs exert their effects through a multi-pronged approach that includes immunomodulation, reduction of inflammation, and anti-apoptotic effects. researchgate.netnih.gov For example, in models of neuropathic pain, hMSCs have been shown to reduce pain-like behaviors by modulating glial cell activity and decreasing the levels of pro-inflammatory cytokines such as IL-1β. nih.gov

The Wnt signaling pathway, which is crucial for neurogenesis, has been identified as a key pathway modulated by hMSCs. In models of Alzheimer's disease, hMSC administration was found to enhance hippocampal neurogenesis and the differentiation of neural progenitor cells into mature neurons by augmenting the Wnt signaling pathway. nih.gov This is a mechanism that may be shared with some small molecule drugs designed to promote neurogenesis, such as Isoxazole 9 (Isx-9), which has also been shown to rely on specific molecular pathways like the myocyte-enhancer factor 2 (Mef2) family of transcription factors to enhance hippocampal neurogenesis. nih.gov

Synergistic Approaches: Combining hMSCs-Neu (Perchlorate) with Other Bioactive Compounds

To amplify the therapeutic benefits of hMSCs, researchers are exploring combinatorial strategies that pair these cells with other bioactive compounds.

Investigation of Enhanced Neural Differentiation or Neuroprotection through Combinatorial Strategies

The combination of hMSCs with various bioactive compounds has shown promise in enhancing their therapeutic efficacy. Natural bioactive compounds such as resveratrol (B1683913), curcumin, and Ginkgo biloba extract have been investigated for their potential to improve the survival, self-renewal, and differentiation capacity of MSCs. frontiersin.orgnih.gov For instance, resveratrol has been shown to improve the therapeutic effect of MSCs by increasing their survival rate and anti-aging properties. frontiersin.org

In the context of peripheral nerve injury, the synergistic effect of MSCs with therapeutic compounds can help in repairing neuropathy and reducing inflammation. nih.gov Furthermore, combining MSCs with derivatives of nerve cells or using them within biological or polymeric conduits can create a more supportive environment for nerve regeneration. nih.gov

Identification of Optimal Ratios and Sequences for Combined Treatments

The success of combinatorial therapies hinges on determining the optimal ratios and sequences of administration for the different components. For example, in the context of treating osteonecrosis of the femoral head, co-cultures of BMSCs and endothelial progenitor cells (EPCs) at a 1:1 ratio have shown enhanced osteogenesis and angiogenesis compared to either cell type alone. oup.com While this is not a neural application, it highlights the importance of optimizing cell ratios for synergistic effects. The optimal ratios for combining hMSCs with other bioactive compounds for neural applications are still an active area of research.

The timing of administration is also a critical factor. For instance, preconditioning MSCs by exposing them to specific environments or factors before transplantation can enhance their survival and therapeutic output. nih.gov This suggests that a sequential approach, where the microenvironment is first modulated by a bioactive compound followed by the introduction of hMSCs, might be more effective in some scenarios.

Theoretical Frameworks for the Long-Term Impact of hMSCs-Neu (Perchlorate) on Neural Tissue Engineering

The long-term success of hMSC-based therapies in neural tissue engineering relies on a deep understanding of their integration and persistence within the host tissue. One of the significant challenges is the low survival rate of transplanted cells. frontiersin.org Therefore, a key theoretical framework for future research is the development of strategies to enhance the long-term survival and engraftment of hMSCs.

This includes the use of biomaterial scaffolds that can provide a supportive niche for the transplanted cells and facilitate their sustained release of therapeutic factors. ethz.ch Silk fibroin scaffolds, for example, have been investigated for their potential in neural tissue engineering applications with hMSCs. ethz.ch

Another important consideration is the long-lasting effects of hMSC administration on the host's cellular and molecular environment. nih.gov Systemic administration of hMSCs in a mouse model of neuropathic pain resulted in a long-term reduction in pain-like behaviors, which was associated with modifications in glial responses and cytokine levels. nih.gov This suggests that even a transient presence of hMSCs can trigger long-term beneficial changes in the neural tissue.

Future theoretical frameworks will likely focus on the "cell-free" therapeutic potential of hMSC-derived extracellular vesicles (EVs). mdpi.comresearchgate.net These EVs carry a cargo of proteins, lipids, and nucleic acids that can mimic the therapeutic effects of the parent cells without the risks associated with cell transplantation, such as tumor formation. mdpi.comresearchgate.net Encapsulating these EVs in biomaterials like hydrogels could further enhance their therapeutic efficiency by ensuring their protected and progressive release in damaged tissues. mdpi.comresearchgate.net

Hypotheses on Integration into Advanced Biomaterial Scaffolds

The integration of hMSCs-Neu (perchlorate) into biomaterial scaffolds is a logical next step for its application in tissue engineering. Biomaterial scaffolds provide a structural and biochemical support system for cell growth and tissue formation. nih.govupenn.edu The unique characteristics of hMSCs-Neu (perchlorate) lead to several hypotheses regarding its incorporation into these scaffolds.

One major hypothesis is that embedding hMSCs-Neu (perchlorate) into scaffolds could create a microenvironment that is highly conducive to neurogenesis. Scaffolds are often designed with specific mechanical properties and porosity to support nerve regeneration. nih.gov By incorporating this compound, the scaffold would not only provide physical guidance but also actively induce the differentiation of seeded hMSCs or endogenous stem cells into neurons.

Another hypothesis revolves around the use of conductive polymer-based scaffolds. Materials like polypyrrole (PPY) can be doped with anions such as perchlorate (B79767) to enhance their electrical conductivity, a property known to promote neurite outgrowth. nih.gov A scaffold made from a perchlorate-doped conductive polymer could be seeded with hMSCs and further enhanced with hMSCs-Neu (perchlorate) to create a synergistic effect, where both electrical stimulation and chemical induction drive neural regeneration.

Furthermore, it is hypothesized that the fluorescent nature of hMSCs-Neu (perchlorate) could be leveraged for real-time monitoring of cell differentiation within a 3D scaffold. This would allow researchers to non-invasively track the progress of neurogenesis in vitro or even in vivo, providing valuable data on the efficacy of the scaffold and the differentiation process.

The table below outlines potential biomaterial scaffolds and the hypothesized advantages of integrating hMSCs-Neu (perchlorate).

Biomaterial Scaffold TypeHypothesized Advantage of hMSCs-Neu (perchlorate) IntegrationRelevant Research Principle
Hydrogels (e.g., GelMA)Creates a neuro-inductive microenvironment, promoting in-situ differentiation of seeded hMSCs.Hydrogels mimic the native extracellular matrix, providing a suitable environment for cell growth and differentiation. accscience.com
Conductive Polymers (e.g., PPY)Synergistic effect of electrical conductivity and chemical induction of neuronal differentiation.Perchlorate can act as a dopant to increase the conductivity of polymers used in neural scaffolds. nih.gov
Porous 3D ScaffoldsAllows for controlled release of the compound to guide spatial organization of differentiating neurons.Scaffold porosity and design can influence cell migration and tissue organization. nih.gov
Bio-click MicrogelsFunctionalization of microgels with the compound to study cell-cell interactions during neurogenesis.Microgels can be modified to present specific biochemical cues to cells.

Conceptualization of Biofabrication Strategies Incorporating hMSCs-Neu (Perchlorate)

Biofabrication techniques, such as 3D bioprinting, offer precise control over the spatial arrangement of cells and biomaterials, making them ideal for creating complex tissue structures like those found in the nervous system. nih.govresearchgate.net The incorporation of hMSCs-Neu (perchlorate) into these strategies could lead to the development of highly sophisticated and functional neural tissues.

One conceptual strategy is the development of a "neuro-inductive bio-ink." This would involve formulating a hydrogel-based bio-ink containing hMSCs and a controlled concentration of hMSCs-Neu (perchlorate). This bio-ink could then be used in extrusion-based bioprinting to create multi-layered constructs that mimic the architecture of neural tissue. nih.gov The presence of the compound within the bio-ink would theoretically initiate the differentiation process as the structure is being printed.

Another advanced biofabrication concept is the use of laser-induced forward transfer (LIFT) to precisely pattern hMSCs-Neu (perchlorate) onto a substrate or within a biomaterial. This would allow for the creation of chemical gradients of the compound, which could be used to guide the migration and differentiation of stem cells in a highly controlled manner, mimicking the developmental processes of the nervous system. nih.gov

Furthermore, combining hMSCs-Neu (perchlorate) with co-culture systems in bioprinting is a promising avenue. For instance, a bioprinted construct could feature layers of hMSCs in a hMSCs-Neu (perchlorate)-infused matrix, adjacent to layers of endothelial cells to promote vascularization, which is crucial for the survival and function of engineered tissues. biorxiv.org

The following table details conceptual biofabrication strategies and their potential outcomes with the inclusion of hMSCs-Neu (perchlorate).

Biofabrication StrategyConceptual Application of hMSCs-Neu (perchlorate)Potential Outcome
3D Bioprinting with Neuro-inductive Bio-inkThe compound is mixed into a bio-ink with hMSCs for direct printing of neurogenic constructs.Fabrication of anatomically-correct neural tissues with inherent differentiation cues. nih.gov
Laser-Induced Forward Transfer (LIFT)Precise patterning of the compound to create chemical gradients within a scaffold.Controlled guidance of axonal growth and neuronal network formation. nih.gov
Co-culture BioprintingPrinting of hMSCs with hMSCs-Neu (perchlorate) alongside other cell types like endothelial cells.Creation of vascularized, functional neural tissue constructs. biorxiv.org
ElectrospinningIncorporation of the compound into electrospun nanofibers to create aligned topographical and chemical cues.Enhanced guidance of neurite extension along the aligned fibers.

Ethical and Societal Considerations in Stem Cell-Based Neuroregenerative Research Involving Novel Compounds

The introduction of novel compounds like hMSCs-Neu (perchlorate) into stem cell research for neuroregeneration brings to the forefront a number of ethical and societal issues that must be carefully considered. nih.govfrontiersin.org

Responsible Innovation in the Context of Neural Regenerative Medicine

Responsible innovation is a crucial framework for guiding research in rapidly advancing fields like regenerative medicine. clintile.com It emphasizes the importance of considering the societal implications of research from the very beginning. In the context of hMSCs-Neu (perchlorate), responsible innovation would entail several key actions.

Firstly, there needs to be a thorough preclinical evaluation of the compound's long-term effects. While its ability to induce neural differentiation is promising, any potential for off-target effects, unwanted cell types, or tumorigenicity must be rigorously investigated before any consideration of clinical application. nih.govmdpi.com

Secondly, transparency in research findings is paramount. This includes the publication of both positive and negative results to ensure a balanced and comprehensive understanding of the compound's potential and its limitations.

Thirdly, interdisciplinary collaboration is essential. The development of therapies involving novel compounds and stem cells should involve not only scientists and clinicians but also ethicists, social scientists, and patient advocacy groups to ensure that the research aligns with societal values and patient needs.

Public Perception and Communication of Academic Research on hMSCs-Neu (Perchlorate)

Public perception of stem cell research can be influenced by a variety of factors, including scientific literacy, ethical concerns, and media portrayal. The communication of research on a novel compound like hMSCs-Neu (perchlorate) must be handled with care and accuracy to foster public trust and support.

Researchers have a responsibility to communicate their findings in a way that is accessible and understandable to the public, without overstating the potential benefits or downplaying the risks. This includes clearly explaining the stage of the research (e.g., preclinical, in vitro) and the necessary steps before any potential therapeutic use.

Engaging with the public through outreach activities, public forums, and collaboration with patient groups can help to demystify the research and address any concerns. It is also important to manage expectations and avoid creating false hope, particularly for patients with neurodegenerative diseases who may be looking for cures. nih.gov

The ethical considerations surrounding the source of stem cells, while less contentious for hMSCs which are typically derived from adult tissues like bone marrow or adipose tissue, should still be communicated clearly to the public. monash.edu

Ultimately, a proactive and transparent communication strategy is essential for building a foundation of public trust and ensuring that the societal benefits of research into novel compounds like hMSCs-Neu (perchlorate) can be realized.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying perchlorate in biological and environmental samples?

  • Methodological Answer : The most widely validated techniques include High-Performance Liquid Chromatography with Mass Spectrometry (HPLC/MS) and Ion Chromatography coupled with Tandem Mass Spectrometry (IC/MS/MS) . These methods achieve high sensitivity (detection limits as low as 0.05 µg/L) and specificity by monitoring perchlorate’s unique isotopic signature (e.g., chlorine isotope ratios ³⁵Cl/³⁷Cl) and mass transitions (e.g., m/z 83 for perchlorate fragment) to eliminate interferences like sulfate . For biological matrices, internal standards (e.g., ¹⁸O-labeled perchlorate) are recommended to correct for matrix effects .

Q. How do experimental designs account for perchlorate’s environmental persistence and bioaccumulation in long-term studies?

  • Methodological Answer : Chronic exposure studies should incorporate environmental monitoring of perchlorate in water, soil, and biota using EPA Method 6850 or ISO 19340-compliant protocols . Dose selection must reflect real-world contamination levels (e.g., 10–100 ppm in water systems) while controlling for compensatory mechanisms, such as thyroid follicle hyperplasia observed in stickleback models . Replicate sampling and trend analysis (e.g., Mann-Kendall tests for groundwater monitoring) are critical to address spatial and temporal variability .

Q. What are the primary mechanisms of perchlorate-induced thyroid disruption, and how are they modeled in vitro?

  • Methodological Answer : Perchlorate competitively inhibits iodide uptake via the sodium-iodide symporter (NIS), disrupting thyroid hormone (T3/T4) synthesis. In vitro models, such as FRTL-5 rat thyroid cells or human thyrocyte cultures, are dosed with 0.1–100 µM perchlorate to mimic environmental exposure. Endpoints include NIS activity (measured via ¹²⁵I uptake assays) and transcriptional regulation of thyroid-specific genes (e.g., thyroglobulin) .

Advanced Research Questions

Q. How can non-monotonic dose responses (NMDRs) to perchlorate be reconciled in risk assessment frameworks?

  • Methodological Answer : NMDRs (e.g., lower doses causing paradoxical effects) require mechanistic studies integrating thyroid histopathology (e.g., follicle hyperplasia quantification) with hormone profiling. For example, stickleback exposed to 10 ppm perchlorate showed unchanged T4/T3 levels but significant gonad alterations, suggesting compensation via tissue remodeling . Bayesian statistical models or benchmark dose (BMD) approaches are recommended to address uncertainty in low-dose extrapolation .

Q. What advanced techniques differentiate anthropogenic vs. natural perchlorate sources in contaminated environments?

  • Methodological Answer : Stable isotope analysis (δ¹⁸O, δ¹⁷O, δ³⁷Cl) is used to trace perchlorate origin. Anthropogenic perchlorate (e.g., from rocket fuel) exhibits distinct isotopic ratios compared to natural atmospheric deposition. Compound-specific isotope analysis (CSIA) via ThermoFisher IC-MS systems can achieve precision <0.5‰ for δ³⁷Cl, enabling source apportionment in groundwater .

Q. How do conflicting regulatory thresholds (e.g., NAS vs. MassDEP) impact study design for perchlorate toxicity?

  • Methodological Answer : Discrepancies arise from differing interpretations of iodine uptake inhibition as adverse (NAS RfD: 0.7 µg/kg/day) vs. non-adverse (MassDEP MCL: 2 ppb). Researchers must align endpoints with regulatory frameworks: NAS-based studies focus on clinical hypothyroidism, while MassDEP-compliant designs prioritize sensitive subpopulations (e.g., lactating mothers, neonates) with biomarker-driven exposure assessments (e.g., breast milk perchlorate levels) .

Q. What novel approaches address perchlorate’s interaction with emerging contaminants (e.g., PFAS) in co-exposure models?

  • Methodological Answer : High-throughput screening (HTS) platforms, such as multi-omics (transcriptomics/proteomics), quantify synergistic effects. For example, zebrafish embryos exposed to perchlorate-PFAS mixtures are analyzed for thyroid-disrupting pathways (e.g., Dio2 enzyme activity) and oxidative stress markers (e.g., glutathione peroxidase). Computational models (e.g., ToxCast) predict additive vs. antagonistic interactions .

Data Contradiction Analysis

Q. Why do some studies report unchanged T3/T4 levels despite perchlorate exposure?

  • Methodological Answer : Compensatory mechanisms, such as increased thyroid-stimulating hormone (TSH) or follicle hyperplasia, can maintain hormone homeostasis. Histological validation (e.g., H&E staining of thyroid tissue) and longitudinal hormone monitoring are essential to detect transient disruptions masked by adaptive responses .

Q. How should researchers address discrepancies in perchlorate’s environmental half-life across studies?

  • Methodological Answer : Variability arises from site-specific factors (e.g., microbial degradation rates, soil organic content). Isotope-labeled perchlorate (¹³C/¹⁵N) tracer studies in microcosms can isolate degradation pathways (aerobic vs. anaerobic). Meta-analyses using databases like EPA’s ECOTOX should stratify data by environmental compartment (water vs. soil) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.